BW373U86 Receptor Binding Affinity: Quantitative Delta/Mu/Kappa Selectivity Comparison
BW373U86 exhibits moderate δ/μ selectivity in radioligand binding assays, distinguishing it from both highly selective second-generation analogs and peptidic δ agonists. The racemic (±)-BW373U86 demonstrates a δ/μ Ki ratio of approximately 8.3 (15 nM ÷ 1.8 nM) and a δ/κ Ki ratio of approximately 19 (34 nM ÷ 1.8 nM) in rat brain membrane preparations [1]. In contrast, the optimized derivative SNC162 achieves a δ/μ Ki ratio exceeding 8,700 (δ Ki = 0.625 nM; μ Ki = 5,500 nM) at cloned human receptors [2]. This differential selectivity profile makes BW373U86 suitable for experimental systems where partial μ receptor engagement may be tolerated or required, whereas SNC162 serves applications demanding stringent δ exclusivity.
| Evidence Dimension | Opioid receptor binding affinity (Ki) and δ/μ selectivity ratio |
|---|---|
| Target Compound Data | δ Ki = 1.8 ± 0.4 nM; μ Ki = 15 ± 3 nM; κ Ki = 34 ± 3 nM; ε Ki = 85 ± 4 nM |
| Comparator Or Baseline | SNC162: δ Ki = 0.625 nM, μ Ki = 5,500 nM |
| Quantified Difference | BW373U86 δ/μ selectivity = 8.3-fold; SNC162 δ/μ selectivity = 8,800-fold |
| Conditions | BW373U86: rat brain membrane binding; SNC162: cloned human δ and μ receptors |
Why This Matters
Procurement decisions must account for receptor selectivity differences: BW373U86 is appropriate for studies permitting moderate μ receptor co-engagement, whereas SNC162 is required for experiments where μ receptor activity would confound δ-specific interpretation.
- [1] Chang KJ, Rigdon GC, Howard JL, McNutt RW. A novel, potent and selective nonpeptidic delta opioid receptor agonist BW373U86. J Pharmacol Exp Ther. 1993;267(2):852-857. PMID: 8246159. View Source
- [2] Knapp RJ, Santoro G, De Leon IA, Lee KB, Edsall SA, Waite S, Malatynska E, Varga E, Calderon SN, Rice KC, Rothman RB, Porreca F, Roeske WR, Yamamura HI. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. J Pharmacol Exp Ther. 1996;277(3):1284-1291. PMID: 8667189. View Source
